N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide
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Overview
Description
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide is an organic compound with a complex structure that includes an allylamino group, a carbonyl group, and a phenylvinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide typically involves the condensation of benzamide with an appropriate allylamine derivative under controlled conditions. One common method involves the use of a catalyst such as LDA (lithium diisopropylamide) in a solvent like THF (tetrahydrofuran) at elevated temperatures (around 40°C) for 24 hours . The reaction may also involve the use of other reagents like methyl sulfides for direct alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS), various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by activating the caspase cascade, leading to cytochrome c release and caspase-9 activation . This process can be inhibited by caspase inhibitors, highlighting the compound’s role in regulating cell death pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-((Allylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide: Similar structure but with a nitrophenyl group, which may alter its reactivity and biological activity.
N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide:
Uniqueness
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-13-20-19(23)17(14-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h2-12,14H,1,13H2,(H,20,23)(H,21,22)/b17-14- |
InChI Key |
VWIFHKQIIBFOPN-VKAVYKQESA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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